5-bromo-N-(cyclopropylmethyl)furan-2-carboxamide
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Overview
Description
5-bromo-N-(cyclopropylmethyl)furan-2-carboxamide is an organic compound with the molecular formula C10H10BrNO2. It belongs to the class of furan derivatives, which are known for their diverse biological and chemical properties. This compound features a furan ring substituted with a bromine atom and a cyclopropylmethyl group attached to the nitrogen atom of the carboxamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(cyclopropylmethyl)furan-2-carboxamide typically involves the following steps:
Bromination of Furan-2-carboxylic Acid: The starting material, furan-2-carboxylic acid, is brominated using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a solvent such as acetic acid or dichloromethane. This step introduces the bromine atom at the 5-position of the furan ring.
Formation of the Carboxamide: The brominated furan-2-carboxylic acid is then converted to its corresponding acid chloride using thionyl chloride (SOCl2) or oxalyl chloride. The acid chloride is subsequently reacted with cyclopropylmethylamine to form the desired carboxamide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-(cyclopropylmethyl)furan-2-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The furan ring can undergo oxidation to form furan-2,5-dicarboxylic acid derivatives. Reduction reactions can also be performed to modify the functional groups attached to the furan ring.
Coupling Reactions: The compound can participate in coupling reactions like Suzuki-Miyaura coupling, where the bromine atom is replaced with an aryl or vinyl group using palladium catalysts and boronic acids.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., DMF, DMSO), and bases (e.g., NaH, K2CO3).
Oxidation: Oxidizing agents (e.g., KMnO4, H2O2), solvents (e.g., water, acetic acid).
Reduction: Reducing agents (e.g., LiAlH4, NaBH4), solvents (e.g., ether, THF).
Coupling: Palladium catalysts (e.g., Pd(PPh3)4), boronic acids, bases (e.g., K2CO3), solvents (e.g., toluene, ethanol).
Major Products Formed
Substitution: Various substituted furan derivatives.
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: Reduced furan derivatives with modified functional groups.
Coupling: Aryl or vinyl-substituted furan derivatives.
Scientific Research Applications
5-bromo-N-(cyclopropylmethyl)furan-2-carboxamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development for various therapeutic targets.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-bromo-N-(cyclopropylmethyl)furan-2-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The furan ring and the bromine atom can participate in various interactions, including hydrogen bonding, van der Waals forces, and covalent bonding, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
5-bromo-N-(cyclopropylmethyl)thiophene-2-carboxamide: Similar structure with a thiophene ring instead of a furan ring.
5-chloro-N-(cyclopropylmethyl)furan-2-carboxamide: Similar structure with a chlorine atom instead of a bromine atom.
5-bromo-N-(cyclopropylmethyl)pyrrole-2-carboxamide: Similar structure with a pyrrole ring instead of a furan ring.
Uniqueness
5-bromo-N-(cyclopropylmethyl)furan-2-carboxamide is unique due to the presence of the furan ring, which imparts specific chemical and biological properties. The bromine atom enhances its reactivity in substitution and coupling reactions, making it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
5-bromo-N-(cyclopropylmethyl)furan-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO2/c10-8-4-3-7(13-8)9(12)11-5-6-1-2-6/h3-4,6H,1-2,5H2,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLSHSPWJXFOBJK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNC(=O)C2=CC=C(O2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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